1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a phenyl group, a triazole ring, a trifluoromethyl group, and a thieno[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Phenyl and Triazole Groups: These groups can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and triazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and triazole derivatives.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the triazole and phenyl groups.
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide: Lacks the phenyl group.
Uniqueness
1-PHENYL-N~5~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the triazole and phenyl groups, which may confer specific biological activities or chemical properties not found in similar compounds. The trifluoromethyl group also contributes to its distinctiveness by affecting its lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-phenyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N6OS/c23-22(24,25)19-17-10-18(33-21(17)31(29-19)16-4-2-1-3-5-16)20(32)28-15-8-6-14(7-9-15)11-30-13-26-12-27-30/h1-10,12-13H,11H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUXNAFJLUYTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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